4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
CAS No.:
Cat. No.: VC18332802
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.
![4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline -](/images/structure/VC18332802.png)
Specification
Molecular Formula | C11H13N |
---|---|
Molecular Weight | 159.23 g/mol |
IUPAC Name | 4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline |
Standard InChI | InChI=1S/C11H13N/c1-7-3-2-4-9-10-5-8(10)6-12-11(7)9/h2-4,8,10,12H,5-6H2,1H3 |
Standard InChI Key | TURGIJXMGPISMG-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(=CC=C1)C3CC3CN2 |
Introduction
Chemical Identity and Structural Features
4-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline belongs to the class of tricyclic compounds featuring a strained cyclopropane ring fused to a partially hydrogenated quinoline backbone. The methyl group at position 4 introduces steric and electronic modifications that distinguish it from analogs such as 4-(trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline (CAS 1784864-41-0) and 4-chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline (CAS 1779951-01-7) .
The molecular formula is inferred as , with a molecular weight of 171.24 g/mol, based on structural comparisons to 6-methoxy-3-methyl-2-oxo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-5-carbaldehyde (MW 231.251) . Key structural attributes include:
-
A bicyclic quinoline system with partial saturation at positions 1a, 2, 3, and 7b.
-
A cyclopropane ring fused to the quinoline core, inducing significant ring strain.
-
A methyl substituent at position 4, influencing electronic density and steric interactions.
Synthesis and Reaction Pathways
Cyclopropanation Strategies
The synthesis of cyclopropa[c]quinoline derivatives typically involves cyclopropanation of preformed quinoline precursors. For example, 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives were synthesized via diazomethane-mediated cyclopropanation under aqueous conditions . This method, while effective for ACC (1-aminocyclopropane-1-carboxylic acid) analogs, may require optimization for the 4-methyl variant due to steric hindrance from the methyl group.
Physicochemical Properties
While experimental data for 4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline remain unreported, properties can be extrapolated from analogs:
Property | 4-Methyl Derivative (Predicted) | 4-Trifluoromethyl Analog | 4-Chloro Analog |
---|---|---|---|
Molecular Formula | |||
Molecular Weight (g/mol) | 171.24 | 213.20 | 179.64 |
LogP | ~2.1 (estimated) | 2.8 (experimental) | 1.9 (experimental) |
The methyl group likely enhances lipophilicity compared to the chloro analog but reduces it relative to the trifluoromethyl variant .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume